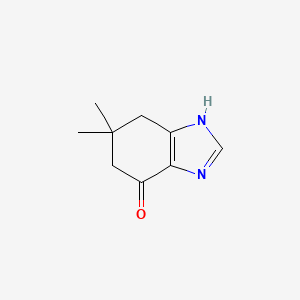
6,6-ジメチル-4,5,6,7-テトラヒドロ-1H-1,3-ベンゾジアゾール-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one is a chemical compound with the molecular formula C9H12N2O. It is known for its unique structure, which includes a benzodiazole ring fused with a tetrahydro ring system. This compound has various applications in scientific research and industry due to its distinct chemical properties .
科学的研究の応用
6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
作用機序
Target of Action
Benzimidazoles, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Benzimidazoles are generally known to interact with their targets through various mechanisms, such as binding to enzymes or receptors, inhibiting their function .
Biochemical Pathways
Benzimidazoles are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazoles are generally known to exert a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of benzimidazoles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-2-methylpropan-1-ol with phosgene, followed by cyclization to form the desired benzodiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazole derivatives .
類似化合物との比較
Similar Compounds
Some compounds similar to 6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one include:
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 1,3-Dimethyl-2-oxohexahydropyrimidine
- N,N′-Dimethylpropylene urea
Uniqueness
What sets 6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one apart from these similar compounds is its unique benzodiazole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2)3-6-8(7(12)4-9)11-5-10-6/h5H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZWPAQERHHKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)N=CN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














